molecular formula C12H18FN5 B11746285 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11746285
M. Wt: 251.30 g/mol
InChI Key: MUJAPFFRVOHVOM-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique substitution pattern, which includes an ethyl group, a fluoro group, and two methyl groups. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.

    Substitution reactions: Introduction of the ethyl, fluoro, and methyl groups can be carried out using appropriate alkylating agents and halogenation reactions.

    Coupling reactions: The final step involves coupling the substituted pyrazole with an amine group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-fluoropyrazole
  • 1-ethyl-3-methyl-5-fluoropyrazole
  • 1,4-dimethyl-3-fluoropyrazole

Uniqueness

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, fluoro, and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-5-18-11(13)10(9(3)15-18)6-14-12-8(2)7-17(4)16-12/h7H,5-6H2,1-4H3,(H,14,16)

InChI Key

MUJAPFFRVOHVOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN(C=C2C)C)F

Origin of Product

United States

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